Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-2-ethyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-9-8(11(15)16-4-2)5-7(6-12)10(14)13-9/h5H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSXFPUYJKEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153108 | |
| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121017-74-1 | |
| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121017741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Starting Materials
The most widely reported method involves a one-pot cyclocondensation between ethyl cyanoacetate and β-keto esters in the presence of ammonium acetate. For example, ethyl acetoacetate reacts with ethyl cyanoacetate under refluxing ethanol to form the dihydropyridine core. The 2-ethyl substituent is introduced via the β-keto ester (e.g., ethyl 3-oxopentanoate), which provides the necessary carbon framework.
Reaction Conditions:
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Solvent: Ethanol or acetic acid
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Catalyst: Ammonium acetate (1.5–2.0 equivalents)
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Temperature: 80–100°C (reflux)
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Time: 6–12 hours
Mechanistic Pathway
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Knoevenagel Condensation: Ethyl cyanoacetate reacts with the β-keto ester to form an α,β-unsaturated intermediate.
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Michael Addition: Ammonia (from ammonium acetate) adds to the α,β-unsaturated system, generating an enamine.
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Cyclization: Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the dihydropyridine ring.
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Aromatization: Loss of water yields the 1,6-dihydro-6-oxo-pyridine structure.
Key Optimization Parameters:
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Excess ammonium acetate improves cyclization efficiency.
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Polar aprotic solvents (e.g., DMF) accelerate the reaction but may reduce yield due to side reactions.
Post-Cyclization Alkylation for 2-Ethyl Substitution
Two-Step Synthesis via 2-Unsubstituted Intermediate
An alternative route involves synthesizing the unsubstituted dihydropyridine followed by alkylation at the 2-position:
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Cyclocondensation: Ethyl cyanoacetate and ethyl acetoacetate form 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate.
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Alkylation: The 2-position is alkylated using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).
Reaction Conditions for Alkylation:
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Solvent: DMF or acetonitrile
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Base: Potassium carbonate (2.0 equivalents)
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Temperature: 60–80°C
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Time: 4–8 hours
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| One-pot cyclocondensation | 65–70 | 95 |
| Post-cyclization alkylation | 50–60 | 90 |
Challenges in Regioselectivity
Alkylation at the 2-position competes with N-alkylation. Steric hindrance from the 5-cyano group favors 2-substitution, but careful control of base strength and reaction time is critical.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation reduces reaction times from hours to minutes. A reported protocol uses:
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Reactants: Ethyl cyanoacetate, ethyl 3-oxopentanoate, ammonium acetate
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Solvent: Ethanol
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Power: 300 W
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Temperature: 120°C
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Time: 20–30 minutes
Advantages:
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20–25% higher yield compared to conventional heating.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 3H, J = 7.1 Hz, -OCH₂CH₃)
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δ 1.32 (t, 3H, J = 7.3 Hz, -CH₂CH₃)
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δ 2.65 (q, 2H, J = 7.3 Hz, -CH₂CH₃)
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δ 4.20 (q, 2H, J = 7.1 Hz, -OCH₂CH₃)
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δ 6.45 (s, 1H, pyridine-H)
IR (KBr):
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
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Residence Time: 10–15 minutes
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Temperature: 130–140°C
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Throughput: 1–2 kg/hour
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Purification: Crystallization from ethanol/water (yield: 85–90%).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Post-Alkylation | Microwave |
|---|---|---|---|
| Yield (%) | 65–70 | 50–60 | 75–80 |
| Reaction Time | 6–12 hours | 8–10 hours | 20–30 min |
| Scalability | High | Moderate | Low |
| Purity (%) | 95 | 90 | 98 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cardiotonic Activity
One of the most notable applications of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is its cardiotonic activity. Research has demonstrated that derivatives of this compound exhibit positive inotropic effects, which enhance the contractile strength of cardiac muscle.
A study investigated several esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, revealing that these compounds could serve as analogues to milrinone, a well-known cardiotonic agent. The results indicated that certain derivatives displayed appreciable positive inotropic activity in guinea pig atria models, suggesting potential therapeutic uses in treating heart failure or other cardiac conditions .
Synthesis and Modification
The synthesis of ethyl esters of 5-cyano compounds has been extensively studied for their modification potential. Various polar groups can be introduced at the 2-position of the pyridine ring to enhance biological activity or alter pharmacokinetic properties. The ability to modify these compounds allows for tailored therapeutic agents that can target specific pathways or conditions .
Study on Contractile Activity
In a detailed investigation published in a pharmacological journal, researchers explored the contractile activity of synthesized esters derived from this compound. The study involved testing these compounds on reserpine-treated guinea pig atria to assess their efficacy compared to milrinone. The findings indicated that while some derivatives showed less potency than milrinone, they still exhibited significant cardiotonic effects .
Analogs and Structural Variations
Another case study examined structural variations of ethyl 5-cyano derivatives with different substituents at the nitrogen and carbon positions. This research aimed to identify compounds with improved solubility and bioavailability. The study concluded that certain modifications could lead to enhanced therapeutic profiles, making them suitable candidates for further development in cardiovascular therapies .
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
Key analogues differ in substituents at positions 2 and 6, as well as modifications to the oxo/thioxo group and ester/carboxylic acid functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects: The 2-pyridyl substituent () enhances inotropic activity compared to alkyl groups (e.g., ethyl or methyl), likely due to improved target binding via π-π interactions. Conversely, trifluoromethyl groups () increase electron-withdrawing effects, enhancing stability and potency in carboxylic acid derivatives.
- Functional Group Impact: Carboxylic acid derivatives (e.g., 5-cyano-2-trifluoromethyl-6-oxo-3-pyridinecarboxylic acid) generally show higher activity than ester counterparts, suggesting that hydrolysis to the acid form is critical for efficacy .
- Thioxo vs. Oxo : Replacement of the 6-oxo group with a thioxo group () may alter redox properties and metabolic stability, though pharmacological data are lacking .
Physicochemical and Structural Comparisons
- Crystal Structure Insights : While direct crystallographic data for the target compound are unavailable, analogues like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () demonstrate that substituent bulkiness and planarity influence molecular conformation and intermolecular interactions (e.g., hydrogen bonding), which could affect drug-receptor binding .
Biological Activity
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a compound belonging to the pyridinecarboxylate family, which has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
Molecular Formula : C11H12N2O3
Molecular Weight : 220.23 g/mol
CAS Number : 52600-50-7
The compound features a pyridine ring with cyano and ethyl substituents, contributing to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with cyanoacetic acid or its esters under alkaline conditions. The resulting product can be purified through recrystallization or chromatography techniques.
Biological Activities
This compound exhibits a range of biological activities, including:
- Cardiovascular Effects : Research indicates that compounds similar to ethyl 5-cyano derivatives can exhibit positive inotropic effects on cardiac tissues. Specifically, studies have shown that certain analogs demonstrate significant contractile activity in guinea pig heart models, although they are less potent than established drugs like milrinone .
- Anti-inflammatory and Analgesic Properties : Some derivatives of this compound have been reported to possess anti-inflammatory and analgesic activities. These effects may be attributed to their ability to inhibit specific enzymes involved in the inflammatory process .
- Antimicrobial Activity : Preliminary studies suggest that related pyridine compounds may exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development in treating infections .
Case Study 1: Cardiac Contractility
In a study examining the effects of ethyl 5-cyano derivatives on guinea pig atrial tissues, it was found that certain compounds demonstrated a positive inotropic effect, enhancing contractility while being less effective than milrinone. This suggests potential applications in treating heart failure or other cardiac conditions .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of pyridine derivatives. Ethyl 5-cyano compounds were tested in animal models for their ability to reduce inflammation and pain responses. Results indicated significant efficacy, supporting further exploration into their use as therapeutic agents for inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Ethyl 5-Cyano Derivatives | Milrinone Comparison |
|---|---|---|
| Positive Inotropic | Moderate | High |
| Anti-inflammatory | Significant | Variable |
| Analgesic | Present | Limited |
| Antimicrobial | Potential | Not applicable |
Q & A
Q. What are the standard synthetic routes for Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate, and what are the critical reaction conditions?
The compound is synthesized via cyclocondensation of substituted acrylates and cyanoacetamide derivatives. Key steps include controlling reaction temperature (typically 80–100°C) and using catalytic bases like triethylamine to facilitate enolate formation. Solvent choice (e.g., ethanol or THF) significantly impacts yield, with polar aprotic solvents favoring cyclization. Impurity profiles must be monitored via HPLC, as competing pathways can generate byproducts such as regioisomers or hydrolysis products .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- NMR : H-NMR confirms the pyridine ring protons (δ 6.5–8.5 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH). C-NMR identifies the carbonyl (δ ~165–170 ppm) and nitrile (δ ~115 ppm) groups.
- IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (ester C=O) are diagnostic.
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H] at m/z 263.09) and fragmentation patterns consistent with the pyridine scaffold .
Q. What crystallization techniques are effective for obtaining high-purity samples?
Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields single crystals suitable for X-ray diffraction. Crystal structure refinement using SHELXL (via Olex2 or similar software) confirms the dihydropyridone ring conformation and intermolecular hydrogen bonding patterns critical for stability .
Advanced Research Questions
Q. How can reaction mechanisms for impurity formation be elucidated, and what strategies mitigate these impurities?
Mechanistic studies using LC-MS and isotopic labeling reveal that impurities arise from incomplete cyclization or premature hydrolysis of the nitrile group. For example, in the synthesis of related pyridinecarboxylates, residual water in the reaction medium leads to a competing hydrolysis pathway forming carboxylic acid derivatives. Process optimization includes rigorous solvent drying, stepwise temperature ramping, and in situ quenching of reactive intermediates to suppress side reactions .
Q. What computational methods are used to predict the electronic and steric effects of substituents on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the cyano and ester groups, which stabilize the enolate intermediate during cyclization. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in nucleophilic attacks, guiding the design of derivatives with modified substituents at the 2- and 5-positions .
Q. How does this compound serve as a precursor in medicinal chemistry, and what functionalization strategies enhance bioactivity?
The compound is a key intermediate for P2Y receptor antagonists (e.g., ticagrelor analogs). Functionalization involves:
- Chlorination : Treatment with POCl replaces the 6-oxo group with Cl, enhancing electrophilicity for subsequent Suzuki couplings.
- Cross-coupling : Palladium-catalyzed reactions install aryl/heteroaryl groups at the 5-position to modulate receptor binding affinity. Kinetic studies of these reactions require precise control of catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and microwave-assisted heating to reduce reaction times .
Methodological Notes
- Analytical Validation : Always cross-validate purity using orthogonal methods (HPLC, NMR, and elemental analysis) to account for residual solvents or non-UV-active impurities.
- Crystallography : For ambiguous structures, employ twin refinement in SHELXL to resolve overlapping electron density in twinned crystals .
- Scale-up Challenges : Pilot-scale synthesis requires transitioning from batch to flow chemistry to maintain temperature control and minimize exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
